molecular formula C7H10N2O B13126137 6-Propylpyrazin-2(1H)-one

6-Propylpyrazin-2(1H)-one

Cat. No.: B13126137
M. Wt: 138.17 g/mol
InChI Key: FTBHZQCOZFTYQM-UHFFFAOYSA-N
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Description

6-Propylpyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a propyl group at the 6-position. Pyrazinones are nitrogen-containing bicyclic structures known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

6-propyl-1H-pyrazin-2-one

InChI

InChI=1S/C7H10N2O/c1-2-3-6-4-8-5-7(10)9-6/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

FTBHZQCOZFTYQM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=CC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propylpyrazin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-chloropyrazine with propylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated to reflux, and the product is isolated through filtration and purification techniques.

Industrial Production Methods

In an industrial setting, the production of 6-Propylpyrazin-2(1H)-one may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Propylpyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

6-Propylpyrazin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Propylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 6-Propylpyrazin-2(1H)-one with key analogs based on substituents, molecular weight, and NMR

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key 1H-NMR Shifts (δ, ppm)
6-Propylpyrazin-2(1H)-one Pyrazin-2(1H)-one 6-propyl 138.17 (C₇H₁₀N₂O) Not explicitly reported in evidence
Streptochlorin Pyrazin-2(1H)-one 6-chloro, 3-methyl 158.59 (C₆H₅ClN₂O) δ 7.97 (s, 1H, aromatic)
4-Amino-6-fluoropyridin-2(1H)-one Pyridin-2(1H)-one 4-amino, 6-fluoro 128.10 (C₅H₅FN₂O) δ 6.25 (d, 1H, J=6.8 Hz)
6-(Piperidin-4-ylmethoxy)pyridazin-3(2H)-one Pyridazin-3(2H)-one 6-(piperidin-4-ylmethoxy) 235.72 (C₁₀H₁₅N₃O₂·HCl) δ 3.45–3.60 (m, 2H, piperidine)

Key Observations :

  • Substituent Effects: The propyl group in 6-Propylpyrazin-2(1H)-one likely enhances lipophilicity compared to smaller substituents (e.g., chloro in streptochlorin or amino/fluoro in pyridinones). This could influence membrane permeability in biological systems.
  • NMR Trends: Aromatic protons in pyrazinones (e.g., streptochlorin) resonate near δ 7.97 ppm, while pyridinones show downfield shifts (e.g., δ 6.25 ppm in 4-amino-6-fluoropyridin-2(1H)-one) due to electron-withdrawing substituents .

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